REACTION_CXSMILES
|
C([Li])(C)(C)C.CCCCC.Br[C:12]1[CH:17]=[CH:16][C:15]([S:18][CH3:19])=[CH:14][C:13]=1[CH3:20].[B:21](OC)([O:24]C)[O:22]C>C(OCC)C>[CH3:20][C:13]1[CH:14]=[C:15]([S:18][CH3:19])[CH:16]=[CH:17][C:12]=1[B:21]([OH:24])[OH:22]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)SC)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0.661 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 2 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
brought to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with saturated aqueous NH4Cl (14 mL)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 15 min
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
charged with 1M HCl (12 mL)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 2 min
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
the organics were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on a silica gel column
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1)SC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 503 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |